molecular formula C24H17ClN5O2S- B10865233 2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10865233
M. Wt: 474.9 g/mol
InChI Key: FSJRXUBXQCFWHR-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex organic compound that features a unique structure combining benzothiazole, indole, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzothiazole and indole intermediates, followed by their coupling with a pyrazolopyridine derivative.

    Preparation of Benzothiazole Intermediate: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde under acidic conditions.

    Synthesis of Indole Intermediate: The indole moiety is synthesized via Fischer indole synthesis, starting from phenylhydrazine and a ketone.

    Coupling Reaction: The benzothiazole and indole intermediates are then coupled with a pyrazolopyridine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolopyridine moieties.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzothiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with various biological macromolecules.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-BENZOTHIAZOL-2-YLMETHYL)-1,4-BENZENEDIOL
  • N-(1,3-BENZOTHIAZOL-2-YL)-2-METHYL-3-NITROBENZAMIDE

Uniqueness

Compared to similar compounds, 2-(1,3-BENZOTHIAZOL-2-YL)-5-[2-(5-CHLORO-1H-INDOL-3-YL)ETHYL]-4-METHYL-3,6-DIOXO-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE stands out due to its unique combination of benzothiazole, indole, and pyrazolopyridine moieties

Properties

Molecular Formula

C24H17ClN5O2S-

Molecular Weight

474.9 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C24H18ClN5O2S/c1-13-22-19(28-30(23(22)32)24-27-18-4-2-3-5-20(18)33-24)11-21(31)29(13)9-8-14-12-26-17-7-6-15(25)10-16(14)17/h2-7,10-12,26,31H,8-9H2,1H3/p-1

InChI Key

FSJRXUBXQCFWHR-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCC5=CNC6=C5C=C(C=C6)Cl)[O-]

Origin of Product

United States

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